Cas no 94444-96-9 (5-Methoxy-1H-indazole)

5-Methoxy-1H-indazole structure
5-Methoxy-1H-indazole structure
Product Name:5-Methoxy-1H-indazole
CAS-Nr.:94444-96-9
MF:C8H8N2O
MW:148.16192150116
MDL:MFCD07781657
CID:61724
PubChem ID:13346860
Update Time:2025-11-02

5-Methoxy-1H-indazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-Methoxy-1H-indazole
    • : 5-METHOXY-1H-INDAZOLE
    • 1H-INDAZOLE,5-METHOXY-
    • 5-Methoxy (1H)indazole
    • 5-Methoxyindazole
    • 1H-Indazole, 5-methoxy-
    • 2H-Indazole, 5-methoxy-
    • 5-methoxy-indazole
    • PubChem11084
    • GZWWDKIVVTXLFL-UHFFFAOYSA-N
    • BCP27396
    • FCH857343
    • BDBM50099402
    • VI20055
    • PB32539
    • TRA0083056
    • OR110371
    • SY020404
    • BL004020
    • A
    • 5-Methoxy-1H-indazole (ACI)
    • 5-methoxy-1~{H}-indazole
    • MFCD07781657
    • SVT
    • J-517661
    • AKOS005146475
    • 94444-96-9
    • CS-D0861
    • SCHEMBL1141784
    • SS-6019
    • SCHEMBL18003378
    • CHEMBL15739
    • AC-29479
    • DTXSID20537722
    • DB-007066
    • MDL: MFCD07781657
    • Inchi: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
    • InChI-Schlüssel: GZWWDKIVVTXLFL-UHFFFAOYSA-N
    • Lächelt: N1NC2C(=CC(=CC=2)OC)C=1

Berechnete Eigenschaften

  • Genaue Masse: 148.06400
  • Monoisotopenmasse: 148.063662883g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 140
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topologische Polaroberfläche: 37.9
  • Oberflächenladung: 0
  • Tautomerzahl: 2

Experimentelle Eigenschaften

  • Dichte: 1.244
  • Siedepunkt: 312.5℃ at 760 mmHg
  • Flammpunkt: 312.497 °C at 760 mmHg
  • Brechungsindex: 1.647
  • PSA: 37.91000
  • LogP: 1.57150

5-Methoxy-1H-indazole Sicherheitsinformationen

5-Methoxy-1H-indazole Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

5-Methoxy-1H-indazole Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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BAI LING WEI Technology Co., Ltd.
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5-Methoxy-1H-indazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine ,  Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ;  24 h
Referenz
Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst
Hunter, Cameron J.; Boyd, Michael J. ; May, Gregory D.; Fimognari, Robert, Journal of Organic Chemistry, 2020, 85(13), 8732-8739

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Methanol ;  3 h, rt
Referenz
Preparation of indazole and application of said indazole in synthesis of medicine
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water
1.2 Reagents: Triethylamine
Referenz
Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonists
Vasudevan, Anil; Souers, Andrew J.; Freeman, Jennifer C.; Verzal, Mary K.; Gao, Ju; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  1 h, -5 °C
1.4 Reagents: Water ;  10 min, 0 °C
1.5 Solvents: Toluene ;  1.5 h, rt → 80 °C
Referenz
Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine
Lukin, Kirill; Hsu, Margaret C.; Fernando, Dilinie; Leanna, M. Robert, Journal of Organic Chemistry, 2006, 71(21), 8166-8172

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Methanol ;  3 h, rt
1.2 Solvents: Water ;  rt
Referenz
Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles
Tang, Meng; Kong, Yuanfang; Chu, Bingjie; Feng, Dan, Advanced Synthesis & Catalysis, 2016, 358(6), 926-939

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  rt; 3 h, rt
Referenz
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; Hallaq, Hasan Y.; Clarkson, Guy; Thompson, Andrew J.; Silvestri, Linda; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  2 h, rt
Referenz
Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylate
Crestey, Francois; Collot, Valerie; Stiebing, Silvia; Rault, Sylvain, Synthesis, 2006, (20), 3506-3514

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  10 min, 80 °C
1.2 Reagents: Benzophenone hydrazone ;  16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 100 °C
Referenz
A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenones
Dubost, Emmanuelle; Stiebing, Silvia; Ferrary, Thibault; Cailly, Thomas; Fabis, Frederic; et al, Tetrahedron, 2014, 70(44), 8413-8418

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSO
Dell'erba, Carlo; Novi, Marino; Petrillo, Giovanni; Tavani, Cinzia, Phosphorus, 1993, 74(1-4), 409-10

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  18-Crown-6 Solvents: Chloroform
Referenz
Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines
Arnautu, Anca; Collot, Valerie; Ros, Javier Calvo; Alayrac, Carole; Witulski, Bernhard; et al, Tetrahedron Letters, 2002, 43(15), 2695-2697

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethylformamide ;  5 h, 120 °C
Referenz
A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates
Rekowski, Szymon P.; Kroener, Bettina K.; Kathuria, Deepika; Wani, Aabid A.; Chourasiya, Sumit S.; et al, Tetrahedron, 2021, 91,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts
Nie, Shu-Min; Zhang, Xu; Wang, Zhi-Xin; Su, Gui-Fa ; Pan, Cheng-Xue; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3782-3788

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ;  3 h, reflux
Referenz
Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitors
Du, Shijie; Li, Zhonghao; Tian, Zaimin; Xu, Lu, Heterocycles, 2018, 96(1), 74-85

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid ,  Ammonium tetrafluoroborate Solvents: Water ;  0 °C → rt
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
Referenz
Discovery and SAR of spirochromane Akt inhibitors
Kallan, Nicholas C.; Spencer, Keith L.; Blake, James F.; Xu, Rui; Heizer, Justin; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  2 h, rt
Referenz
Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Product class 2: 1H- and 2H-indazoles
Stadlbauer, W., Science of Synthesis, 2002, 12, 227-324

5-Methoxy-1H-indazole Raw materials

5-Methoxy-1H-indazole Preparation Products

5-Methoxy-1H-indazole Lieferanten

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(CAS:94444-96-9)5-Methoxy-1H-indazole
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Amadis Chemical Company Limited
(CAS:94444-96-9)5-Methoxy-1H-indazole
A15924
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Menge:25.0g/50.0g/100.0g/250.0g
Preis ($):183.0/310.0/527.0/1055.0
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